molecular formula C12H21NO4 B14624134 Diethyl 2-[(tert-butylamino)methylidene]propanedioate CAS No. 55274-89-0

Diethyl 2-[(tert-butylamino)methylidene]propanedioate

Cat. No.: B14624134
CAS No.: 55274-89-0
M. Wt: 243.30 g/mol
InChI Key: BLWUJBOCRSJNMT-UHFFFAOYSA-N
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Description

Diethyl 2-[(tert-butylamino)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(tert-butylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. . The reaction proceeds through the formation of an enolate ion, which then reacts with tert-butylamine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(tert-butylamino)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Alkyl halides and bases such as sodium ethoxide in ethanol.

    Hydrolysis: Acidic or basic aqueous solutions.

    Decarboxylation: Heating in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted malonates, carboxylic acids, and monocarboxylic acids.

Scientific Research Applications

Diethyl 2-[(tert-butylamino)methylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(tert-butylamino)methylidene]propanedioate involves its reactivity as an enolate ion. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-[(tert-butylamino)methylidene]propanedioate.

    Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups.

    Ethyl acetoacetate: Another commonly used compound in organic synthesis with similar reactivity.

Uniqueness

This compound is unique due to its tert-butylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research areas .

Properties

CAS No.

55274-89-0

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

diethyl 2-[(tert-butylamino)methylidene]propanedioate

InChI

InChI=1S/C12H21NO4/c1-6-16-10(14)9(11(15)17-7-2)8-13-12(3,4)5/h8,13H,6-7H2,1-5H3

InChI Key

BLWUJBOCRSJNMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC(C)(C)C)C(=O)OCC

Origin of Product

United States

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